molecular formula C25H26N2O B295170 1-Benzhydryl-4-(3-methylbenzoyl)piperazine

1-Benzhydryl-4-(3-methylbenzoyl)piperazine

Cat. No. B295170
M. Wt: 370.5 g/mol
InChI Key: DKMIDSOGWSVVDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzhydryl-4-(3-methylbenzoyl)piperazine, also known as MBZP, is a synthetic compound that belongs to the class of piperazine derivatives. MBZP has been extensively studied for its potential use in scientific research due to its unique pharmacological properties.

Mechanism of Action

The exact mechanism of action of 1-Benzhydryl-4-(3-methylbenzoyl)piperazine is not fully understood. However, it is believed to work by blocking the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This results in increased alertness, focus, and energy.
Biochemical and Physiological Effects:
1-Benzhydryl-4-(3-methylbenzoyl)piperazine has been shown to have several biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also increases the release of dopamine and norepinephrine, leading to increased arousal and alertness. 1-Benzhydryl-4-(3-methylbenzoyl)piperazine has also been shown to have an anorectic effect, reducing appetite and causing weight loss.

Advantages and Limitations for Lab Experiments

1-Benzhydryl-4-(3-methylbenzoyl)piperazine has several advantages for use in lab experiments. It is easy to synthesize and purify, making it readily available for research. It also has a well-defined mechanism of action, making it useful for studying the effects of dopamine and norepinephrine on the central nervous system. However, 1-Benzhydryl-4-(3-methylbenzoyl)piperazine also has limitations. It has a short half-life, meaning its effects are short-lived. It also has potential for abuse and addiction, making it difficult to use in human studies.

Future Directions

There are several future directions for research on 1-Benzhydryl-4-(3-methylbenzoyl)piperazine. One area of interest is its potential use in the treatment of ADHD and narcolepsy. Further studies are needed to determine its efficacy and safety for these conditions. Another area of research is its potential use as a tool for studying the effects of dopamine and norepinephrine on the central nervous system. Finally, more research is needed to determine the long-term effects of 1-Benzhydryl-4-(3-methylbenzoyl)piperazine use and its potential for abuse and addiction.

Synthesis Methods

The synthesis of 1-Benzhydryl-4-(3-methylbenzoyl)piperazine involves the reaction of 3-methylbenzoyl chloride with benzhydryl piperazine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure 1-Benzhydryl-4-(3-methylbenzoyl)piperazine.

Scientific Research Applications

1-Benzhydryl-4-(3-methylbenzoyl)piperazine has been used in scientific research to study its effects on the central nervous system. It has been shown to have stimulant properties and can increase dopamine and norepinephrine levels in the brain. 1-Benzhydryl-4-(3-methylbenzoyl)piperazine has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.

properties

Molecular Formula

C25H26N2O

Molecular Weight

370.5 g/mol

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-(3-methylphenyl)methanone

InChI

InChI=1S/C25H26N2O/c1-20-9-8-14-23(19-20)25(28)27-17-15-26(16-18-27)24(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-14,19,24H,15-18H2,1H3

InChI Key

DKMIDSOGWSVVDW-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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